Phthalocyanine Iron(II)
Overview
Description
Phthalocyanine Iron(II) (FePc) is a type of metallophthalocyanine that has garnered interest due to its potential applications in various fields such as catalysis, materials science, and electrochemistry. The unique properties of FePc, including its electronic structure and magnetic behavior, make it a subject of extensive research.
Synthesis Analysis
The synthesis of FePc and its derivatives can be achieved through various methods. One approach involves the heating of phthalonitrile (PN) with iron powders, a process known as the PN method, which yields FePc at moderate temperatures and yields . Another synthesis method includes the preparation of iron and cobalt phthalocyanines with specific substituents, which exhibit unusual absorption spectra and catalytic behaviors . Additionally, a soluble iron(II)-phthalocyanine has been synthesized and used as an effective catalyst in intramolecular C(sp3)-H bond amination .
Molecular Structure Analysis
The molecular structure of FePc has been probed using various spectroscopic methods and single-crystal X-ray diffraction. For instance, a trinuclear iron(II) complex involving isocyanoferrocene and iron(II) phthalocyanine motifs has been characterized, revealing insights into its electronic properties and redox behavior . The structure of FePc anions in ionic compounds has also been analyzed, showing intense bands in the visible-NIR range and specific EPR signals indicating a low spin state .
Chemical Reactions Analysis
FePc is involved in several chemical reactions, particularly as a catalyst. It has been used in the oxygen reduction reaction (ORR) in both alkaline media and with enhanced performance due to coordination-induced electronic localization . Furthermore, FePc has been utilized in the highly selective oxidation of benzyl alcohol, demonstrating excellent activity and high conversion under mild conditions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of FePc are diverse and complex. Its magnetic properties have been extensively studied, revealing that iron atoms in FePc are magnetically coupled into ferromagnetic chains with weak antiferromagnetic interchain coupling . The magnetic susceptibility of FePc iron (II) between certain temperature ranges indicates an orbital singlet ground state with a real spin triplet state . In terms of catalytic behavior, FePc derivatives have shown 4-electron reduction capability in the electroreduction of oxygen across various pH values .
Scientific Research Applications
Magnetic Properties and Electronic Structure : Phthalocyanine Iron(II) exhibits unique magnetic properties, such as an intermediate μeff value and a virtually temperature-independent susceptibility in certain temperature ranges. These properties suggest the presence of an orbital singlet state with a real spin triplet state in the central iron atom (Dale et al., 1968). Another study reveals insights into its magnetic anisotropy, magnetization, and average magnetic susceptibility, suggesting a 3B2g ground state with significant zero‐field splitting (Barraclough et al., 1970).
Catalytic Applications : Phthalocyanine Iron(II) serves as an effective catalyst in various reactions, including the oxidation of alkanes and alkenes with molecular oxygen in the presence of acetaldehyde (Murahashi et al., 2003), and the selective oxidation of benzyl alcohol (Çakır et al., 2014). Additionally, it has been used in the catalytic activation of hydrogen peroxide for oxidizing organic dyes (Han et al., 2016).
Electrocatalysis and Fuel Cell Applications : In the realm of electrocatalysis, Phthalocyanine Iron(II) is used as a non-noble electrocatalyst for the oxygen reduction reaction (ORR), demonstrating higher activity than some commercial catalysts (Dong et al., 2012). It has also been explored as a cathode catalyst in fuel cells (Jasinski, 1964).
Photocatalysis : There are applications of Phthalocyanine Iron(II) in photocatalysis, such as the photocatalytic degradation of pollutants like phenol in the presence of H2O2 (Wang et al., 2016) and the photocatalytic benzene hydroxylation to phenol (Asghari et al., 2020).
Gas Sensing and Surface Studies : Phthalocyanine Iron(II) has been employed in gas sensing, with studies demonstrating its sensitivity to gases like nitrogen dioxide (Bell et al., 2002).
Electronic and Spin Properties : The electronic properties and spin states of Phthalocyanine Iron(II) are of significant interest, with research exploring its quintet ground-state and implications for applications in electrocatalysis, magnetic switching, and other fields (Nachtigallová et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINHRNQLVVCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16FeN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36344-64-6 | |
Record name | Iron, [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36344-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70893421 | |
Record name | Iron(2+) phthalocyaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Ferrous phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron(II) phthalocyanine | |
CAS RN |
132-16-1 | |
Record name | Iron(II) phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous phthalocyanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iron(2+) phthalocyaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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